molecular formula C24H33N3O B2741732 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide CAS No. 1005305-44-1

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide

Cat. No.: B2741732
CAS No.: 1005305-44-1
M. Wt: 379.548
InChI Key: VCNIUJYYZNPFDM-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide (CAS 1005305-44-1) is a chemical compound with a molecular formula of C24H33N3O and a molecular weight of 379.54 g/mol. This product is provided for research use only and is not intended for diagnostic or therapeutic use in humans. This compound has been identified in scientific and patent literature as a potassium channel modulator . This mechanism of action makes it a valuable tool for researchers in neuroscience and physiology studying the role of potassium channels in various cellular processes. Potassium channels are critical for regulating neuronal excitability, muscle contraction, and cellular secretion, among other functions. Modulators of these channels are thus essential for investigating fundamental biological mechanisms and for the early-stage exploration of potential therapeutic pathways. The compound is supplied with a minimum purity of 90%+ and is available in various quantities to suit your research needs . Researchers are advised to consult relevant scientific literature, such as patents and primary research articles, for specific protocols on handling, storage, and experimental application.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O/c1-24(2,3)16-23(28)25-17-22(19-10-12-20(13-11-19)26(4)5)27-15-14-18-8-6-7-9-21(18)27/h6-13,22H,14-17H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNIUJYYZNPFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide involves multiple steps. The indole moiety can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]-3,3-dimethylbutanamide (CAS 1212078-57-3) Structural Similarities: Both compounds share a bicyclic heterocycle (dihydroindole vs. benzimidazole) linked to a phenylethyl group and a 3,3-dimethylbutanamide. Key Differences: The benzimidazole core in the analogue introduces two nitrogen atoms, enabling additional hydrogen-bonding interactions. This difference may alter target selectivity or binding affinity. Physicochemical Properties: The benzimidazole derivative exhibits a water solubility of 6.2 µg/mL at pH 7.4 , suggesting that the target compound’s dihydroindole core and dimethylamino group could improve solubility due to increased polarity.

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide (CAS 112349-82-3)

  • Structural Similarities : Both contain a butanamide group linked to a heterocyclic system (isoindole-1,3-dione vs. dihydroindole).
  • Key Differences : The isoindole-1,3-dione moiety is fully oxidized, creating a planar, electron-deficient aromatic system, whereas the dihydroindole in the target compound is partially saturated, offering conformational flexibility.
  • Functional Implications : The isoindole-1,3-dione’s electron-withdrawing properties may reduce metabolic stability compared to the target compound’s dihydroindole .

Substituent-Driven Comparisons

N-Ethyl-2,2-diisopropylbutanamide and Related Butanamides Structural Simplicity: These compounds lack aromatic or heterocyclic systems but retain the butanamide backbone. Regulatory Context: The FAO/WHO Committee noted insufficient toxicological data for structurally related butanamides, emphasizing the need for additional safety evaluations for the target compound .

N-[4-Amino-3-(trifluoromethyl)phenyl]butanamide Substituent Effects: The trifluoromethyl group introduces strong electron-withdrawing effects and metabolic resistance, contrasting with the dimethylamino group’s electron-donating properties in the target compound. Bioavailability: The CF₃ group may enhance lipophilicity but reduce solubility compared to the dimethylamino substituent .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Water Solubility (pH 7.4) Metabolic Stability
Target Compound 2,3-Dihydroindole 4-(Dimethylamino)phenyl Not reported Likely moderate
N-[(1S)-1-(Benzimidazol-2-yl)-...]butanamide Benzimidazole Phenyl 6.2 µg/mL High
4-(Isoindole-1,3-dione)-N-(4-ethoxyphenyl) Isoindole-1,3-dione 4-Ethoxyphenyl Not reported Low

Table 2: Regulatory Status of Butanamides

Compound Class FAO/WHO Evaluation Status Key Concerns
Simple N-alkylbutanamides Insufficient data Toxicity, metabolic pathways
Target Compound Not evaluated Requires safety profiling

Biological Activity

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a variety of biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H35N5O
  • Molecular Weight : 485.53 g/mol
  • CAS Number : 1005305-48-5

The compound features a unique indole moiety, which is often associated with various biological activities. The presence of a dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.

Anticonvulsant Effects

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related indole derivatives have shown efficacy in maximal electroshock seizure (MES) models. The effective dose (ED50) for these compounds often ranges from 13 to 21 mg/kg, surpassing the efficacy of traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure can significantly alter biological activity:

  • Electron-Withdrawing Groups : These enhance anticonvulsant activity.
  • Electron-Donating Groups : These tend to reduce activity.

In particular, the introduction of substituents at the 4'-N' position has been shown to improve anticonvulsant effects dramatically .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption and distribution characteristics. High bioavailability (80-100%) has been reported for related compounds, suggesting efficient systemic exposure following administration .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

  • Anticonvulsant Activity : A study demonstrated that a closely related compound showed significant protection against seizures in animal models. The protective index was comparable to established antiseizure medications .
  • Neuroprotective Effects : Another investigation indicated that derivatives could modulate sodium channel activity, providing insights into their potential use in treating neurological disorders characterized by hyperexcitability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide?

  • Methodological Answer : The synthesis of structurally related indole-ethyl-butanamide derivatives typically involves multi-step reactions. A common approach includes:

  • Step 1 : Condensation of 2,3-dihydro-1H-indole with a substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde) to form the indole-ethyl intermediate.
  • Step 2 : Amide coupling using 3,3-dimethylbutanoyl chloride or activated esters under conditions like HATU/DIPEA in DMF .
  • Optimization : Reaction temperature (0–25°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 for amine:acylating agent) are critical for yield improvement. Characterization via 1^1H/13^{13}C NMR and LC-MS is essential to confirm purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR to confirm aromatic proton environments (e.g., indole C2-H at δ 6.8–7.2 ppm) and dimethylamino protons (δ 2.8–3.1 ppm). 13^{13}C NMR detects carbonyl signals (amide C=O at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+ = 405.25; observed 405.24) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Compare IC50_{50} values with controls like doxorubicin .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin receptors 5-HT2A_{2A}) to explore CNS activity .
  • Solubility and Stability : Measure logP (octanol/water) and plasma stability (37°C, 24h) to guide formulation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., dimethylamino group) influence structure-activity relationships (SAR) in related compounds?

  • Methodological Answer :

  • Comparative SAR : Replace the 4-(dimethylamino)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Evaluate changes in binding affinity (e.g., via SPR or ITC) to targets like GPCRs .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with hydrophobic pockets or hydrogen-bonding residues .
  • Data Interpretation : Correlate substituent effects with bioactivity using multivariate regression (e.g., Hammett σ values vs. IC50_{50}) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardization : Use identical cell lines (ATCC-verified), assay protocols (e.g., pre-incubation time), and positive controls .
  • Meta-Analysis : Aggregate data from ≥3 independent studies (e.g., cytotoxicity across 10 µM–1 mM) and apply statistical tools (ANOVA with Tukey’s post-hoc) .
  • Mechanistic Follow-Up : Conduct transcriptomics (RNA-seq) or proteomics to identify off-target effects that may explain variability .

Q. How can enantiomeric purity impact its biological efficacy, and what chiral resolution methods are recommended?

  • Methodological Answer :

  • Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane:isopropanol (90:10) to separate enantiomers. Confirm resolution via circular dichroism (CD) .
  • Biological Impact : Test isolated enantiomers in receptor-binding assays (e.g., 5-HT2A_{2A} for hallucinogenic analogs) to identify stereoselective activity .
  • Synthesis of Pure Enantiomers : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during key steps to avoid racemization .

Q. What advanced material science applications exist for this compound?

  • Methodological Answer :

  • Optoelectronic Studies : Characterize UV-Vis absorption (λmax_{max} ~280 nm) and fluorescence emission for potential use in organic LEDs .
  • Crystallography : Grow single crystals via slow evaporation (acetonitrile:water 1:1) and analyze X-ray diffraction to study π-π stacking interactions .
  • Polymer Incorporation : Blend with PMMA or PVA and test thermal stability (TGA) for flexible electronics .

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